molecular formula C16H35N3 B14208969 N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine CAS No. 627527-24-6

N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14208969
CAS No.: 627527-24-6
M. Wt: 269.47 g/mol
InChI Key: QTPWYNGNJPOXNB-UHFFFAOYSA-N
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Description

N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine is a complex organic compound that features a piperidine ring, a heptane chain, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-bromoethylamine, followed by the reaction with heptan-2-amine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N1-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.

    Ethane-1,2-diamine derivatives: Compounds such as ethylenediamine and its derivatives.

Uniqueness

N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. The presence of the heptane chain and the piperidine ring in the same molecule allows for unique interactions and reactivity patterns.

Properties

CAS No.

627527-24-6

Molecular Formula

C16H35N3

Molecular Weight

269.47 g/mol

IUPAC Name

N'-heptan-2-yl-N-(2-piperidin-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C16H35N3/c1-3-4-6-9-16(2)18-11-10-17-12-15-19-13-7-5-8-14-19/h16-18H,3-15H2,1-2H3

InChI Key

QTPWYNGNJPOXNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCCN1CCCCC1

Origin of Product

United States

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